molecular formula C14H13NO5S2 B12193680 2-Oxo-2-(thiophen-2-yl)ethyl 3-methanesulfonamidobenzoate

2-Oxo-2-(thiophen-2-yl)ethyl 3-methanesulfonamidobenzoate

Cat. No.: B12193680
M. Wt: 339.4 g/mol
InChI Key: IRLSMDHRHGIQCC-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiophen-2-yl)ethyl 3-methanesulfonamidobenzoate is a complex organic compound that features a thiophene ring, a benzoate group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methanesulfonamidobenzoate typically involves multiple steps. One common approach is to start with the thiophene ring, which is then functionalized to introduce the oxo and ethyl groups. The benzoate group is introduced through esterification reactions, and the methanesulfonamide moiety is added via sulfonation reactions.

For example, a typical synthetic route might involve:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 3-methanesulfonamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The benzoate and methanesulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxo group can produce alcohol derivatives.

Scientific Research Applications

2-Oxo-2-(thiophen-2-yl)ethyl 3-methanesulfonamidobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methanesulfonamidobenzoate involves its interaction with specific molecular targets. The thiophene ring and the methanesulfonamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(thiophen-2-yl)ethyl 3-methanesulfonamidobenzoate is unique due to the presence of the methanesulfonamide group, which can enhance its solubility and reactivity. The combination of the thiophene ring and the benzoate group also provides a unique scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C14H13NO5S2

Molecular Weight

339.4 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 3-(methanesulfonamido)benzoate

InChI

InChI=1S/C14H13NO5S2/c1-22(18,19)15-11-5-2-4-10(8-11)14(17)20-9-12(16)13-6-3-7-21-13/h2-8,15H,9H2,1H3

InChI Key

IRLSMDHRHGIQCC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CS2

Origin of Product

United States

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